molecular formula C8H4ClF3O2 B570773 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone CAS No. 870614-04-3

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B570773
CAS No.: 870614-04-3
M. Wt: 224.563
InChI Key: ZIEZOWUWNOVSDH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H5ClF3O2 It is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to an ethanone backbone

Mechanism of Action

Target of Action

The compound has been associated with antioxidant activity , suggesting it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.

Mode of Action

Given its antioxidant activity , it’s plausible that the compound may neutralize ROS, thereby preventing cellular damage

Result of Action

The primary known result of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone’s action is its antioxidant activity . This suggests that the compound may protect cells from damage caused by ROS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZOWUWNOVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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